molecular formula C16H17N3O8 B12405637 N3-(4-Nitrobenzyl)uridine

N3-(4-Nitrobenzyl)uridine

Cat. No.: B12405637
M. Wt: 379.32 g/mol
InChI Key: BEJXWOPDLNHEKD-HYIGYNPQSA-N
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Description

Historical Development of Nucleoside Analogs as Biochemical Probes

The journey of nucleoside analogs began with the recognition that natural nucleosides are fundamental to numerous critical biological processes, including the synthesis of DNA and RNA. nih.gov This central role made them an ideal starting point for drug design and the development of biochemical tools. nih.gov Scientists hypothesized that by introducing small structural modifications to the natural nucleoside scaffold, they could create molecules that mimic the natural compounds enough to be recognized by cellular or viral enzymes, but with alterations that disrupt or terminate biological processes. nih.gov

Early research in the mid-20th century focused on relatively simple changes to the sugar or base moieties of the nucleoside. researchgate.net For instance, the synthesis of arabinose-derived nucleoside analogs in the 1960s marked a significant step. researchgate.net Over the decades, the field has evolved to include more complex modifications, such as changes at the 2' and 3' positions of the sugar ring, the introduction of fluorine to alter electronegativity, and the development of acyclic and carbocyclic nucleoside analogs. nih.govnih.govwikipedia.org

These modifications have led to the discovery of potent antiviral and anticancer agents. nih.govresearchgate.net Beyond therapeutics, these analogs have become indispensable as biochemical probes to study enzyme mechanisms, cellular transport, and gene expression. researchgate.netgrantome.comscielo.br The ability to chemically modify nucleosides has provided researchers with a powerful toolkit to investigate and manipulate biological systems at the molecular level. pageplace.de

Structural Classification of N3-(4-Nitrobenzyl)uridine as a Modified Uridine (B1682114) Derivative

N3-(4-Nitrobenzyl)uridine is classified as a modified uridine derivative. Its core structure consists of the pyrimidine (B1678525) base uracil (B121893) linked to a ribose sugar, which is characteristic of uridine. The modification occurs at the N3 position of the uracil ring, where a hydrogen atom is replaced by a 4-nitrobenzyl group. medchemexpress.combldpharm.com

This substitution at the N3 position is a key feature that distinguishes it from many other nucleoside analogs where modifications are more commonly made to the sugar moiety or other positions on the nucleobase. nih.govscielo.br The presence of the 4-nitrobenzyl group, an aromatic ring containing a nitro group, introduces specific steric and electronic properties to the molecule. bldpharm.com This particular modification can influence the molecule's ability to interact with biological targets. nih.gov

The structural classification can be summarized in the following table:

ComponentDescription
Core Nucleoside Uridine
Nucleobase Uracil
Sugar Ribose
Position of Modification N3 of the uracil ring
Substituent 4-Nitrobenzyl group

Rationale for Academic Investigation of N3-Substituted Uridine Compounds

The academic investigation of N3-substituted uridine compounds, including N3-(4-Nitrobenzyl)uridine, is driven by several key factors. A primary motivation is the exploration of structure-activity relationships to understand how modifications at the N3 position influence the biological activity of uridine derivatives. nih.govnih.gov

Researchers have synthesized and evaluated a wide array of N3-substituted uridine derivatives to probe their effects on various biological systems. nih.govjst.go.jp For instance, studies have shown that the introduction of different substituents at the N3 position can lead to compounds with a range of pharmacological effects, including hypnotic, sedative, and antinociceptive (pain-relieving) activities. oup.comresearchgate.netresearchgate.net The nature of the substituent, such as a benzyl (B1604629) or phenacyl group, has been found to be a critical determinant of the observed biological effect. oup.comresearchgate.net

Furthermore, the investigation of N3-substituted uridines is aimed at developing novel molecular probes. nih.gov The modification at the N3 position can alter the molecule's binding affinity for specific receptors or enzymes. For example, some N3-phenacyl substituted pyrimidine nucleosides have been shown to interact with what has been termed a "uridine receptor" in the central nervous system. nih.govelte.hu The study of these interactions provides valuable insights into the function of these receptors and the potential for developing targeted therapeutic agents. oup.com

The rationale for this area of research is further supported by the potential to create analogs with improved properties, such as increased stability or enhanced cell permeability. researchgate.net By systematically altering the N3-substituent, researchers can fine-tune the physicochemical properties of the uridine molecule to optimize its function for specific experimental or therapeutic purposes. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N3O8

Molecular Weight

379.32 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H17N3O8/c20-8-11-13(22)14(23)15(27-11)17-6-5-12(21)18(16(17)24)7-9-1-3-10(4-2-9)19(25)26/h1-6,11,13-15,20,22-23H,7-8H2/t11-,13?,14+,15-/m1/s1

InChI Key

BEJXWOPDLNHEKD-HYIGYNPQSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N3 4 Nitrobenzyl Uridine and Its Analogs

Alkylation Approaches for N3-Modification of Uridine (B1682114) Nucleobases

The introduction of substituents at the N3 position of the uridine nucleobase is a key strategy for modifying its properties. Various alkylation methods have been developed to achieve this modification with control and efficiency.

Direct N3-Alkylation Procedures

Direct alkylation of the N3 position of uridine is a common and straightforward method for synthesizing N3-substituted derivatives. nih.gov This approach typically involves the reaction of a uridine precursor with an alkylating agent, such as 4-nitrobenzyl bromide, in the presence of a base. The N3-amide proton of uridine is acidic enough to be removed by a suitable base, generating a nucleophilic anion that readily reacts with electrophilic alkylating agents.

Phase-transfer catalysis (PTC) has been shown to be an effective methodology for the selective N3-alkylation of uridine and its phosphoramidite (B1245037) derivatives. acs.orgnih.gov This technique involves using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the transfer of the deprotonated uridine from an aqueous phase to an organic phase containing the alkylating agent. This method allows for high yields and selectivity for the N3 position. For instance, the alkylation of thymidine (B127349) phosphoramidite with 2-nitrobenzyl chloride using this method resulted in a 71% yield of the N3-substituted product. acs.orgnih.gov

In some cases, direct alkylation can occur on other nucleophilic sites if they are not properly protected. For example, to achieve selective alkylation at the 2'-O-position of the ribose, the N3-lactam function of uridine must be protected to prevent its alkylation. oup.com Conversely, when N3-alkylation is the desired outcome, reaction conditions are optimized to favor this position. The direct alkylation of the N3 position of related nucleoside analogs, like tubercidin (B1682034), with 4-nitrobenzyl bromide has also been successfully demonstrated. fiu.edufiu.edu

Table 1: Examples of Direct N3-Alkylation Reactions

Starting MaterialAlkylating AgentCatalyst/BaseProductYieldReference
Thymidine phosphoramidite2-Nitrobenzyl chlorideBu4NBr/NaOHN3-(2-Nitrobenzyl)thymidine phosphoramidite71% acs.orgnih.gov
Tubercidin4-Nitrobenzyl bromideDMFN3-(4-Nitrobenzyl)tubercidin intermediate- fiu.edufiu.edu
UridineVarious phenacyl bromidesK2CO3N3-Phenacyluridine derivatives- nih.gov

Regioselective Synthesis via Dimroth Rearrangement Pathways

The Dimroth rearrangement is a powerful tool in heterocyclic chemistry for the synthesis of N-substituted nucleosides that may not be directly accessible. nih.govnih.gov This rearrangement involves the isomerization of a heterocyclic ring, which includes the translocation of endocyclic and exocyclic nitrogen atoms through a ring-opening and ring-closing mechanism. nih.gov

In the context of nucleoside synthesis, the Dimroth rearrangement is often initiated by the alkylation of an endocyclic nitrogen, such as N3 in uridine or its analogs. fiu.eduresearchgate.netresearchgate.netnih.govnih.gov For example, the synthesis of 4-N-(4-nitrobenzyl)tubercidin, a 7-deazapurine analog, can be achieved by first alkylating the N3 position with 4-nitrobenzyl bromide. fiu.edufiu.edu The resulting N3-alkylated intermediate is then treated with a base, such as dimethylamine, which promotes the Dimroth rearrangement to yield the thermodynamically more stable exocyclic N-substituted product. fiu.edufiu.edu

The rearrangement is influenced by several factors, including the pH of the reaction medium and the presence of electron-withdrawing groups, which can facilitate the ring-opening step. nih.gov This method provides a regioselective route to certain N-substituted nucleosides that complements direct alkylation strategies. researchgate.netresearchgate.netnih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Applications in Nitrobenzyl Introduction

Nucleophilic aromatic substitution (SNAr) presents an alternative strategy for introducing a nitrobenzyl group onto a nucleoside. This method is particularly useful when direct alkylation is not feasible or leads to undesired side products. The SNAr approach typically involves the displacement of a good leaving group, such as a halogen, from an aromatic ring by a nucleophile.

In the synthesis of N-substituted nucleoside analogs, a common strategy involves the diazotization of an amino group on the heterocyclic base to introduce a fluoro group. researchgate.netresearchgate.netnih.govnih.gov This fluoro-substituted nucleoside can then undergo an SNAr reaction with a nucleophile like 4-nitrobenzylamine (B181301). For instance, the synthesis of 4-N-(4-nitrobenzyl)tubercidin has been accomplished by first converting tubercidin to 4-fluorotubercidin via a diazotization-fluorodeamination reaction. fiu.edu The subsequent treatment of the 4-fluoro derivative with 4-nitrobenzylamine leads to the displacement of the fluoride (B91410) and the formation of the desired product. fiu.eduresearchgate.netresearchgate.netnih.govnih.gov This SNAr-based method offers a valuable alternative to the Dimroth rearrangement pathway for accessing these types of compounds. fiu.edu

Chemical Modifications at the Ribose Moiety of Uridine Analogs

Modifications to the ribose sugar of uridine analogs are crucial for altering their biological activity, stability, and conformational properties. nih.govmdpi.com These modifications can range from simple changes at the 2'-position to more complex alterations of the entire sugar ring. nih.gov

A variety of chemical transformations can be applied to the ribose moiety. For example, oxidative desulfurization-fluorination reactions have been used to introduce fluorine atoms at specific positions on the sugar ring, starting from thiolated uridine precursors. fiu.edu The introduction of different substituents at the 5'-position of uridine has also been explored to create novel derivatives. mdpi.com Post-synthetic modification strategies allow for the introduction of various functional groups onto the sugar-phosphate backbone of RNA, including the ribose of uridine residues. mdpi.com These modifications are essential for developing nucleoside analogs with tailored properties for research and therapeutic applications.

Preparation of Isotopic or Fluorescently Labeled N3-(4-Nitrobenzyl)uridine for Research

Isotopically and fluorescently labeled versions of N3-(4-nitrobenzyl)uridine and its analogs are indispensable tools for a wide range of research applications, including mechanistic studies, bioimaging, and binding assays.

The synthesis of isotopically labeled nucleosides can be achieved through various methods. For instance, [3-¹⁵N]-labeled uridine phosphoramidites have been prepared, which can then be used in the synthesis of ¹⁵N-labeled N3-substituted uridine derivatives. researchgate.net Deuterium labeling is another common strategy, as demonstrated by the deuterated methylation of the nucleoside analog ganciclovir. acs.org Custom synthesis of stable isotope-labeled compounds is also a viable option for obtaining specifically labeled N3-(4-nitrobenzyl)uridine. medchemexpress.com

Fluorescent labeling can be accomplished either by synthesizing the nucleoside analog with an inherent fluorophore or by post-synthetically attaching a fluorescent tag. The use of fluorescent derivatives of nucleoside transport inhibitors is a well-established approach. researchgate.net Post-synthetic modification of RNA containing a reactive handle allows for the "click" conjugation of fluorescent dyes like AlexaFluor or fluorescein (B123965) to specific nucleoside residues. mdpi.com These labeled compounds enable the sensitive detection and tracking of N3-(4-nitrobenzyl)uridine and its analogs in biological systems.

Advanced Characterization Techniques for Synthetic Products in Research Settings

The unambiguous identification and characterization of synthetic N3-(4-nitrobenzyl)uridine and its analogs are critical to ensure their purity and structural integrity. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of these compounds. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. acs.orgnih.govmdpi.com For phosphorus-containing derivatives, ³¹P NMR is also utilized. nih.gov

Mass spectrometry (MS) is another essential tool for confirming the molecular weight and elemental composition of the synthesized products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for verifying the chemical formula. acs.orgnih.govmdpi.com Techniques like electrospray ionization (ESI) are commonly used to generate ions for MS analysis. acs.orgnih.gov Liquid chromatography-mass spectrometry (LC-MS) is often employed to assess the purity of the compounds and to separate complex mixtures. mdpi.com

Circular dichroism (CD) spectroscopy can be used to study the solution conformation of these nucleoside derivatives, providing insights into the syn/anti conformation of the nucleobase relative to the ribose sugar. nih.gov

Table 2: Characterization Data for a Uridine Derivative

TechniqueCompoundKey ObservationsReference
¹H NMR (400 MHz, DMSO-d₆)3-Methyluridine (m³U)δ 7.96–7.94 (d, J = 8.0 Hz, 1H), 5.82–5.80 (d, J = 4.8 Hz, 1H), 3.15 (s, 3H) acs.org
¹³C{¹H} NMR (126 MHz, DMSO-d₆)3-Methyluridine (m³U)δ 162.1, 151.1, 139.3, 100.8, 88.7, 83.7, 73.6, 70.4, 64.1, 27.3 acs.org
HRMS (ESI)Diphosphoric acid 1-β-(4-nitrophenyl)ester 2-(uridine-5′-yl)ester[M – H⁺]⁻ found 524.0110, C₁₅H₁₆N₃O₁₄P₂ requires 524.0108 nih.gov

Biochemical and Molecular Mechanisms of Action in Cellular Systems

Modulation of Human Equilibrative Nucleoside Transporters (hENTs)

N3-(4-Nitrobenzyl)uridine is a synthetic derivative of the endogenous nucleoside uridine (B1682114). medchemexpress.com Its primary mechanism of action in cellular systems involves the modulation of human Equilibrative Nucleoside Transporters (hENTs). These transporters are integral membrane proteins responsible for the facilitated diffusion of nucleosides, such as uridine and adenosine (B11128), across cell membranes, playing a crucial role in nucleoside salvage pathways and the cellular uptake of various nucleoside analog drugs used in cancer and viral therapies. nih.govresearchgate.netcore.ac.ukresearchgate.net

Specificity and Potency of hENT1 Inhibition by N3-(4-Nitrobenzyl)uridine

N3-(4-Nitrobenzyl)uridine demonstrates inhibitory activity against hENT1, a key member of the hENT family. researchgate.netnih.gov While it is a derivative of uridine, its inhibitory potency is notably influenced by the 4-nitrobenzyl group attached at the N3 position of the uracil (B121893) base. medchemexpress.comnih.gov Research comparing various N-substituted uridine analogs has provided insights into the structure-activity relationship for hENT1 inhibition.

Studies have shown that while some N3-substituted uridine derivatives can interact with hENT1, their potency can be significantly lower than that of established hENT1 inhibitors like S-(4-nitrobenzyl)-6-thioinosine (NBMPR). For instance, certain 4-N-(4-nitrobenzyl) derivatives of other nucleoside analogs, such as tubercidin (B1682034) and sangivamycin (B1680759), have been shown to inhibit the transport of radiolabeled uridine by hENT1. nih.govresearchgate.net Specifically, 4-N-(4-nitrobenzyl)sangivamycin exhibited an IC50 value of 123 ± 31 nM for the inhibition of uridine transport by hENT1. nih.govfiu.edu However, the tubercidin analogue, 4-N-(4-nitrobenzyl)tubercidin, was a much weaker inhibitor with an IC50 greater than 1000 nM. fiu.edu These findings highlight that the nature of the nucleoside core, in addition to the nitrobenzyl moiety, is a critical determinant of inhibitory potency.

It is important to note that N3-(4-Nitrobenzyl)uridine itself is often used as a tool compound in research to probe the binding and transport characteristics of hENTs. medchemexpress.commedchemexpress.com The inhibitory effect of N3-(4-Nitrobenzyl)uridine and related compounds is typically assessed by measuring their ability to reduce the uptake of a radiolabeled nucleoside substrate, such as [3H]uridine, into cells expressing hENT1. nih.govresearchgate.netnih.gov

Competitive Interactions with Endogenous Nucleosides for Transporter Binding

The mechanism by which N3-(4-Nitrobenzyl)uridine inhibits hENT1 is understood to be competitive with endogenous nucleosides. This means that N3-(4-Nitrobenzyl)uridine and natural nucleosides like uridine vie for the same binding site on the hENT1 protein. nih.govresearchgate.net The structural similarity between N3-(4-Nitrobenzyl)uridine and uridine allows it to be recognized by the transporter. medchemexpress.commedchemexpress.com

The binding of a nucleoside to hENT1 involves specific interactions between the functional groups of the nucleoside and amino acid residues within the transporter's binding pocket. The presence of the bulky 4-nitrobenzyl group at the N3 position of the uridine base in N3-(4-Nitrobenzyl)uridine likely influences its binding affinity and orientation within the transporter binding site, leading to the inhibition of the transport of endogenous nucleosides. nih.gov

Studies on related nitrobenzyl compounds, such as NBMPR, have provided a more detailed understanding of this competitive inhibition. NBMPR is a high-affinity inhibitor of hENT1, and its binding has been extensively characterized. researchgate.net The inhibition of [3H]uridine uptake by NBMPR is a classic example of competitive interaction at the transporter level. nih.gov While N3-(4-Nitrobenzyl)uridine is not as potent as NBMPR, its mechanism of action is believed to follow a similar competitive pattern. nih.gov

Investigation of Transporter-Ligand Binding Motifs and Affinities

The binding of nucleosides and their analogs to hENTs is determined by specific structural motifs on both the ligand and the transporter protein. For uridine and its derivatives, key interactions involve the ribose sugar and the uracil base. nih.govnih.gov

Studies on human concentrative nucleoside transporters (hCNTs), which are another class of nucleoside transporters, have revealed that modifications at the N3 position of the uridine base can affect transporter interaction. nih.govnih.gov For instance, hCNT1 was found to be less sensitive to modifications at the N3 position compared to other positions, suggesting that this position may not be as critical for hydrogen bonding in this specific transporter. nih.gov However, for hENT1, the introduction of the 4-nitrobenzyl group at the N3 position clearly impacts its interaction with the transporter, leading to inhibition. nih.gov

Crystal structures of hENT1 in complex with inhibitors like NBMPR have provided significant insights into the binding pocket. nih.gov These studies reveal a hydrophobic cavity where the p-nitrobenzyl ring of NBMPR resides. nih.gov This "opportunistic site 2" is a key determinant for the high-affinity binding of NBMPR. nih.gov It is plausible that the 4-nitrobenzyl group of N3-(4-Nitrobenzyl)uridine also occupies a similar hydrophobic pocket within the hENT1 binding site, contributing to its inhibitory activity. The affinity of N3-(4-Nitrobenzyl)uridine for hENT1, while not as high as that of NBMPR, is sufficient to compete with endogenous nucleosides for transport. nih.gov

Impact on Cellular Nucleoside Uptake and Intracellular Concentration

By inhibiting hENT1, N3-(4-Nitrobenzyl)uridine directly impacts the uptake of endogenous nucleosides into cells. nih.govresearchgate.net This inhibition leads to a decrease in the intracellular concentration of these essential building blocks for nucleic acid synthesis and cellular metabolism. researchgate.net The extent of this reduction depends on the concentration of N3-(4-Nitrobenzyl)uridine and its inhibitory potency against the hENTs present on the specific cell type.

The cellular uptake of uridine is a critical process, particularly for certain cell types and under specific metabolic conditions. researchgate.net For example, in the brain, uridine transport across the blood-brain barrier is crucial for the synthesis of pyrimidine (B1678525) nucleotides and phospholipids. researchgate.net Inhibition of this transport by compounds like N3-(4-Nitrobenzyl)uridine could therefore have significant effects on cellular function.

Research has demonstrated that the inhibition of uridine uptake can be effectively measured in vitro. nih.govresearchgate.netnih.gov In experiments using cells expressing hENT1, the presence of N3-(4-Nitrobenzyl)uridine or its analogs reduces the rate of radiolabeled uridine accumulation inside the cells. nih.govresearchgate.net This provides direct evidence of its impact on cellular nucleoside uptake.

Interactions with Other Enzymes and Biological Targets Related to Nucleoside Metabolism

Beyond its effects on nucleoside transporters, N3-(4-Nitrobenzyl)uridine, as a uridine analog, has the potential to interact with other components of nucleoside metabolic pathways. medchemexpress.commedchemexpress.com

Influence on Uridine Phosphorylase (UPase) Activity

Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. nih.govresearchgate.net This enzyme plays a crucial role in maintaining the cellular balance of uridine and uracil.

Studies have investigated the interaction of various uridine analogs with UPase. The structure of the uridine analog, including modifications to the uracil base, can significantly influence its ability to act as a substrate or inhibitor of UPase. While there is no direct evidence in the provided search results specifically detailing the interaction of N3-(4-Nitrobenzyl)uridine with UPase, research on other N-substituted uracil derivatives suggests that modifications at the N3 position can affect binding to the enzyme. For example, some N-substituted uracil derivatives have been shown to be inhibitors of thymidine (B127349) phosphorylase, a closely related enzyme. researchgate.net Therefore, it is conceivable that N3-(4-Nitrobenzyl)uridine could also influence UPase activity, either as a substrate or as an inhibitor, although further experimental verification is required.

Potential for Enzyme Inhibition Beyond Nucleoside Transporters (e.g., MraY)

The enzyme phospho-MurNAc-pentapeptide translocase (MraY) is an essential integral membrane protein in bacteria, responsible for catalyzing the first membrane-associated step in peptidoglycan biosynthesis. nih.gov This crucial role in bacterial cell wall formation makes MraY a promising, yet underexplored, target for the development of novel antibacterial agents. nih.govnih.gov MraY facilitates the transfer of the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide (UM5A) to the lipid carrier, undecaprenyl phosphate (B84403), to form Lipid I. nih.govnih.gov

Nature has produced five classes of naturally occurring nucleoside inhibitors that target MraY, all of which possess a common uridine moiety. nih.gov This shared structural feature is critical for their inhibitory activity, as it binds to a specific pocket within the enzyme. nih.govnih.gov The binding pocket for the uridine component is formed by amino acid residues K70, G194, L195, D196, and F262 in Aquifex aeolicus MraY (MraYAA). nih.gov This interaction is considered a common feature for all MraY nucleoside inhibitors. nih.gov

Table 1: Inhibitory Activity of Selected Uridine Analogs Against MraY This table presents IC50 values for various uridine analogs, demonstrating the range of inhibitory potential against the MraY enzyme.

Compound Name Linker/Scaffold IC50 (µM) Source(s)
(S,S)-3a diamide (S,S)-Tartaric diamide 0.37 nih.gov
Oxadiazole 12a Oxadiazole 0.8 mdpi.com
N-triazole 13 N-triazole 1.1 mdpi.com
Muraymycin D2 Peptide 0.01 beilstein-journals.org

Metal Ion Binding Properties at the N3 Position of Uridine Derivatives

The uracil moiety of uridine possesses specific metal ion binding capabilities, primarily centered around the deprotonation of the N3-H group. iitkgp.ac.innih.govpnas.org In aqueous solutions, the carbonyl oxygens at the C2 and C4 positions are weak ligands and generally only bind metal ions if supported by a primary, stronger binding site. pnas.orgpnas.org However, upon deprotonation, the N3 atom becomes an effective coordination site for divalent metal ions (M2+). pnas.orgpnas.org

The stability and structure of these metal complexes have been quantified through potentiometric pH titrations. iitkgp.ac.innih.gov The nature of the metal ion significantly influences the coordination geometry. For Co2+ and Ni2+, studies indicate a simple monodentate coordination where the metal ion binds directly to the deprotonated N3 atom. nih.govpnas.org

In contrast, more complex interactions are observed with other metal ions. For Cd2+, Zn2+, and Cu2+, the stability of the resulting complexes is enhanced, implying the formation of "semichelates". nih.govpnas.org In these structures, the metal ion is primarily bound to the N3 anion, while coordinated water molecules form hydrogen bonds with the carbonyl oxygens at C2 and C4. nih.govpnas.org These "double" semichelates can exist in equilibrium with "single" semichelates involving only one of the carbonyl oxygens. nih.govpnas.org For alkaline earth ions, the dominant structure is a semichelate where the metal ion is outersphere-bound to N3 and innersphere-bound to one of the carbonyl oxygens. nih.govpnas.org

In the case of N3-(4-Nitrobenzyl)uridine, the presence of the bulky, covalently-bound 4-nitrobenzyl group at the N3 position fundamentally alters these properties. This substitution prevents the deprotonation of the N3 atom, thereby blocking its primary site for metal ion coordination. Consequently, the characteristic metal ion binding observed for uridine and its (N3)-unsubstituted derivatives would not occur in the same manner for N3-(4-Nitrobenzyl)uridine.

Table 2: Stability Constants for Metal Ion Complexes with (N3)-Deprotonated Uridine (U-H)+ Data from potentiometric pH titrations in aqueous solution at 25°C, I = 0.1 M (NaNO3). The stability constant, log KM(U-H)M, quantifies the affinity of the metal ion for the deprotonated uridine.

Metal Ion (M2+) log KM(U-H)M Source(s)
Mg2+ 1.95 iitkgp.ac.innih.gov
Ca2+ 1.83 iitkgp.ac.innih.gov
Sr2+ 1.62 iitkgp.ac.innih.gov
Ba2+ 1.48 iitkgp.ac.innih.gov
Mn2+ 2.92 iitkgp.ac.innih.gov
Co2+ 3.65 iitkgp.ac.innih.gov
Ni2+ 4.09 iitkgp.ac.innih.gov
Cu2+ 6.09 iitkgp.ac.innih.gov
Zn2+ 4.41 iitkgp.ac.innih.gov

Structure Activity Relationship Sar Studies and Principles for Rational Design

Correlation Between N3-Substitution and Nucleoside Transporter Selectivity

The N3 position of the uracil (B121893) ring in uridine (B1682114) is a critical site for interaction with nucleoside transporters, and its modification significantly influences binding affinity and selectivity. In its natural state, the N3 nitrogen of the uracil base is involved in crucial interactions; for instance, in concentrative nucleoside transporters (CNTs), it engages with key amino acid residues through a water-mediated hydrogen bond. elifesciences.org Substitution at this position, even with a small methyl group, can disrupt this interaction and lead to a significant decrease in binding affinity for these transporters. elifesciences.orgnih.gov

N3-Substituted Uridine DerivativeAntinociceptive Effect (%)Fold Increase vs. N3-phenacyluridine
N3-phenacyluridine (1h)161.0
N3-(2',4'-Dimethoxyphenacyl)uridine (1l)935.8
N3-(2',4'-dimethoxyphenacyl)2'-deoxyuridine (3l)865.4
N3-(2',5'-dimethoxyphenacyl)arabinofuranosyluracil (6m)825.1
Data derived from a study on the antinociceptive effects of N3-substituted pyrimidine (B1678525) nucleosides, tested by the hot plate method. nih.gov

Role of the 4-Nitrobenzyl Moiety in Conferring Biological Activity

The 4-nitrobenzyl group is not merely a bulky addition; it is a specific pharmacophore chosen for its electronic and steric properties that confer distinct biological activities. This moiety is frequently employed in the design of transporter inhibitors. nih.govnih.govresearchgate.net Studies on adenosine (B11128) analogues, for instance, have utilized the 4-nitrobenzyl group to create potent inhibitors of human equilibrative nucleoside transporter 1 (hENT1). nih.govresearchgate.net The synthesis of 4-N-(4-nitrobenzyl)tubercidin and its sangivamycin (B1680759) analogue resulted in compounds that effectively inhibited the transport of labeled uridine by hENT1. nih.govfiu.edu The sangivamycin derivative, in particular, was a notable inhibitor with an IC50 value of approximately 120 nM. nih.govfiu.edu

The utility of the 4-nitrobenzyl moiety extends beyond direct inhibition. Its nitro group makes it susceptible to chemical reduction. This property has been exploited to design hypoxia-activated prodrugs of oligonucleotides, where the 4-nitrobenzyl group acts as a protecting caging group that is cleaved under the low-oxygen conditions characteristic of solid tumors. beilstein-journals.org Similarly, related nitrobenzyl groups can be used as photolabile protecting groups, allowing for light-induced activation of a compound. nih.gov This chemical reactivity provides a powerful tool for creating probes with high spatial and temporal control. The established influence of the p-nitrophenyl moiety on the biological properties of other heterocyclic compounds further supports its role as a functionally significant substituent in medicinal chemistry. nih.gov

4-Nitrobenzyl Nucleoside AnalogueTargetInhibitory Activity
4-N-(4-Nitrobenzyl)tubercidinhENT1Full inhibition of uridine uptake
4-N-(4-Nitrobenzyl)sangivamycinhENT1IC50 ≈ 120 nM
4-N-(4-Nitrobenzyl)toyocamycinhENT1Weak inhibition (<45%)
Data from studies on the inhibition of uridine transport by hENT1. nih.govfiu.edu

Significance of Ribose Moiety Modifications in Molecular Recognition

The ribose sugar is not a passive scaffold but an active participant in molecular recognition by nucleoside transporters. Its hydroxyl groups form critical hydrogen bonds within the transporter binding pockets, and their modification or removal has profound consequences on binding and transport. Studies on both human equilibrative nucleoside transporters (hENT1 and hENT2) and concentrative nucleoside transporters (CNTs) have consistently highlighted the importance of the ribose hydroxyls. nih.govnih.gov

Specifically, the removal of the hydroxyl group at the 3' position of the ribose moiety in uridine completely eliminates its interaction with both hENT1 and hENT2. nih.govcdnsciencepub.com This indicates an absolute requirement for this group in the binding or translocation process for these transporters. The 5'-hydroxyl group is also important, though its removal is less detrimental than that of the 3'-hydroxyl. researchgate.net In contrast, modifications at the 2' position are often better tolerated by hENT1 and hENT2. nih.govcdnsciencepub.com Further reinforcing the importance of the sugar, studies have shown that N3-substituted uracil analogues that completely lack the ribose moiety are devoid of the hypnotic activity seen in their nucleoside counterparts, indicating the sugar is essential for target recognition. elte.hu

Ribose Modification (Uridine Analogue)Effect on Transporter Interaction
Removal of 3'-hydroxylEliminates interaction with hENT1 and hENT2. nih.govcdnsciencepub.com
Removal of 5'-hydroxylReduces binding affinity. researchgate.net
Modifications at 2'-hydroxylGenerally tolerated by hENT1 and hENT2. nih.govcdnsciencepub.com
Absence of Ribose MoietyEliminates specific biological activities. elte.hu

Effects of Pyrimidine Base Modifications on Target Interactions

Modifications at the C5 position of the pyrimidine ring are generally well-tolerated by both hENT1 and hENT2 transporters. nih.govcdnsciencepub.com The addition of a halogen at this position does not significantly disrupt binding. cdnsciencepub.com For CNTs, a small, electronegative substituent at C5 can even strengthen the π–π stacking interaction with aromatic amino acid residues like phenylalanine in the binding pocket, thereby enhancing affinity. elifesciences.org

In contrast, the C2 and C4 positions appear to be more sensitive to change. The C2-keto group is involved in a positive interaction with the transporter binding site in some protozoan transporters, and replacing it (e.g., with sulfur in 2-thiouridine) significantly reduces binding affinity. researchgate.net The C4 position is also critical for selectivity, particularly for hENT2, which shows a low tolerance for the exocyclic amino group present in cytidine (B196190) compared to the keto group in uridine. nih.govcdnsciencepub.com Substitutions at the C4 position of the uracil base have been found to decrease the affinity of nucleosides for CNTs. nih.gov

Pyrimidine Base Modification SiteGeneral Effect on Transporter Interaction
C2 The keto group is important for binding; its modification can significantly reduce affinity. researchgate.net
C4 The keto group is important for recognition; substitutions can decrease affinity and alter selectivity (e.g., for hENT2). nih.govnih.gov
C5 Modifications (e.g., halogens) are generally well-tolerated and can be used to enhance binding affinity. nih.govelifesciences.org

Rational Design Principles for Optimizing Probe Characteristics and Specificity

The SAR findings for N3-(4-Nitrobenzyl)uridine and related compounds provide a clear framework for the rational design of new molecules with tailored properties. Optimizing a probe's characteristics requires a holistic approach that considers the interplay between the N3-substituent, the pyrimidine base, and the ribose moiety.

Targeting Selectivity via N3-Substitution: The primary principle is that the core uridine structure must retain essential interactions with the target transporter, while the N3-substituent introduces new interactions that confer specificity or a desired biological function. Introducing a bulky aromatic group like 4-nitrobenzyl can disrupt binding to native transporters (e.g., CNTs) that rely on an unsubstituted N3 position, while simultaneously creating high-affinity interactions with a different target, such as an inhibitory site on hENT1. elifesciences.orgnih.gov

Preserving Essential Core Interactions: Rational design must respect the inviolable structural requirements of the target. For many nucleoside transporters, the 3'-hydroxyl group on the ribose is essential for recognition and must be preserved. nih.govcdnsciencepub.com Similarly, key hydrogen bond donors and acceptors on the pyrimidine base, such as the C2- and C4-keto groups, should be considered immutable unless the specific goal is to block interaction with a transporter that recognizes them. nih.govresearchgate.net

Fine-Tuning with Tolerated Modifications: Positions that are known to tolerate substitutions, such as the C5 position of the pyrimidine ring and the 2' position of the ribose, can be used to fine-tune a probe's physical and chemical properties (e.g., lipophilicity, metabolic stability) without abolishing its primary binding activity. nih.govelifesciences.org

Incorporating Functional Moieties: The choice of substituent can impart advanced functionalities. The 4-nitrobenzyl group, for example, is not just a steric blocker but a chemically active moiety. Its susceptibility to reduction can be harnessed to design prodrugs or probes that are activated only in specific microenvironments, such as hypoxic tissues, thereby greatly enhancing target specificity. beilstein-journals.org This allows for the design of conditionally active compounds that remain inert until they reach their intended site of action.

By integrating these principles, medicinal chemists can move beyond trial-and-error approaches to rationally design sophisticated molecular probes like N3-(4-Nitrobenzyl)uridine, optimizing them for high affinity, selective target engagement, and specific biological outcomes.

Applications of N3 4 Nitrobenzyl Uridine As a Biochemical Probe and Research Tool

Utilization in Quantitative Assays for Nucleoside Transport Dynamics

N3-(4-Nitrobenzyl)uridine serves as a critical tool in the quantitative analysis of nucleoside transport across cellular membranes. Nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1), are vital for the uptake of nucleosides for various metabolic processes. researchgate.net The study of these transporters is often facilitated by inhibitors that can help quantify their activity.

The potency of these inhibitors is often compared to well-established transporter inhibitors like S-(4-nitrobenzyl)-6-thioinosine (NBMPR), which is a potent and specific inhibitor of hENT1. researchgate.netcore.ac.uk The development of various analogs allows for a nuanced understanding of the structure-activity relationship, providing insights into how different chemical modifications affect the binding and inhibitory capacity of these molecules on nucleoside transporters. researchgate.net

Contributions to Understanding Nucleoside Homeostasis Regulation in Cellular Models

Nucleoside homeostasis, the maintenance of a stable concentration of nucleosides, is crucial for normal cell function, including nucleic acid synthesis and cellular signaling. researchgate.netnih.gov Nucleoside transporters play a central role in regulating the intracellular and extracellular levels of these vital molecules. researchgate.net

By using N3-(4-Nitrobenzyl)uridine and its analogs to inhibit nucleoside transport, scientists can study the cellular responses to disruptions in nucleoside availability. This helps to unravel the complex regulatory networks that govern nucleoside homeostasis. researchgate.net For example, blocking nucleoside uptake can shed light on how cells compensate by upregulating de novo synthesis pathways or altering the expression of other transporters. The use of these compounds in cellular models provides a controlled way to perturb the system and observe the resulting changes in metabolic and signaling pathways. nih.gov

Development of Chemical Probes for Receptor Localization and Functional Studies

The N3-(4-nitrobenzyl)uridine scaffold is a valuable starting point for the design and synthesis of more sophisticated chemical probes. These probes are essential for localizing nucleoside transporters (which act as receptors for nucleosides) on the cell surface and within intracellular compartments, as well as for studying their function in real-time. nih.gov

Fluorescent derivatives of nucleoside transport inhibitors have been developed to determine the abundance of transporters like hENT1 on the cell surface using techniques such as flow cytometry. researchgate.net These probes provide a powerful method to quantitatively analyze transporter expression, which can be a key determinant in a cell's response to nucleoside-based drugs. researchgate.net The synthesis of novel tool compounds, including 4-N-(4-nitrobenzyl) derivatives of antibiotics like tubercidin (B1682034) and sangivamycin (B1680759), represents a significant effort to create more specific and effective probes for studying hENT1. nih.govresearchgate.net These chemical tools are fundamental for dissecting the molecular mechanisms of transporter function and regulation.

Application in In Vitro Cellular Models for Mechanistic Elucidation of Biological Processes

In vitro cellular models are indispensable for dissecting the intricate mechanisms of biological processes. N3-(4-Nitrobenzyl)uridine and its related compounds are widely applied in these models to investigate cellular growth, metabolism, and proliferation.

A significant area of research involves the antiproliferative effects of N3-(4-Nitrobenzyl)uridine analogs on cancer cells. Since many cancer cells rely on nucleoside salvage pathways for their rapid proliferation, inhibiting nucleoside uptake can be an effective strategy to halt their growth.

Derivatives such as 4-N-(4-nitrobenzyl)sangivamycin and 4-N-(4-nitrobenzyl)toyocamycin have demonstrated inhibitory effects on the proliferation of various tumor cell lines, including L1210 (murine leukemia), HeLa (human cervical cancer), and PC-3 (human prostate cancer), with activity observed at micromolar concentrations. researchgate.netnih.gov Interestingly, the cytostatic activity of these compounds can be highly dependent on the specific cancer cell line being studied, highlighting the heterogeneity of cancer cell metabolism. nih.gov For example, 4-N-benzyltubercidin showed marked inhibition of PC-3 and HeLa cells, whereas its nitrobenzyl analogue did not show significant activity. nih.gov

CompoundCell LineIC50 (µM)
4-N-Benzyltubercidin (2a) PC-30.92
HeLa7.4
Nitrobenzyl analogue (2b) PC-3, HeLa>50
4-N-(4-Nitrobenzyl)sangivamycin (2c) L1210, HeLa, PC-30.92 - 3.4
4-N-(4-Nitrobenzyl)toyocamycin (2d) L1210, HeLa, PC-3~0.9 - 9.4

Table 1: Inhibitory concentrations (IC50) of N3-(4-Nitrobenzyl)uridine analogs on the proliferation of various cancer cell lines. Data sourced from research findings. nih.gov

Beyond simply inhibiting proliferation, these nucleoside analogs are used to investigate the broader effects on cellular growth and metabolism. By blocking the entry of essential nucleosides like uridine (B1682114), these compounds can disrupt pathways dependent on them. medchemexpress.com This includes the synthesis of nucleotides, which are the building blocks for DNA and RNA, and are also critical for cellular energy metabolism. nih.gov

Studies using these analogs help to clarify how interference with a single process—nucleoside transport—can have cascading effects on multiple metabolic pathways. nih.gov This research is crucial for understanding the metabolic vulnerabilities of cancer cells and for identifying potential new targets for therapeutic intervention. ub.edu

Insights into Nucleoside Salvage and Metabolic Pathways

Cells utilize two main pathways for nucleotide synthesis: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-formed nucleobases and nucleosides. nih.gov Nucleoside transporters are fundamental to the salvage pathway, as they bring in the necessary nucleosides from the extracellular environment. researchgate.net

N3-(4-Nitrobenzyl)uridine and its derivatives, by inhibiting these transporters, provide a direct method to study the importance and regulation of the nucleoside salvage pathway. medchemexpress.com When transport is blocked, cells are forced to rely more heavily on the de novo synthesis pathway. Studying the cellular response to this blockade offers valuable insights into the interplay between these two metabolic routes. vub.be This knowledge is particularly relevant in cancer biology, as many chemotherapeutic agents are nucleoside analogs that must be taken up by transporters to be effective. researchgate.net Understanding the dynamics of these pathways is therefore essential for optimizing cancer therapies. nih.gov

Computational and in Silico Investigations of N3 4 Nitrobenzyl Uridine

Molecular Docking Analyses for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. While specific molecular docking studies focusing exclusively on N3-(4-Nitrobenzyl)uridine are not extensively detailed in the available literature, the principles and applications of this method to related nucleoside analogs and their targets are well-established.

Virtual screening campaigns frequently employ molecular docking to identify potential inhibitors for various targets. nih.gov For instance, the design of inhibitors for human uridine (B1682114) phosphorylase (hUP), an enzyme involved in pyrimidine (B1678525) metabolism, has been guided by mimicking the transition state of the enzyme-catalyzed reaction. nih.gov Docking simulations can help evaluate how well a designed ligand, such as an N3-substituted uridine derivative, fits into the active site of hUP. nih.govrcsb.org The primary goal is to identify compounds that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues, leading to a low binding energy score, which is indicative of high binding affinity. nih.gov

Similarly, docking has been instrumental in screening large libraries of uridine monophosphate (U5P) analogs against targets like the non-structural protein-15 (NSP15) of SARS-CoV-2, a uridylate-specific endoribonuclease. nih.govnih.gov In such studies, compounds are ranked based on their docking scores, and the top candidates are analyzed for crucial interactions with catalytically important residues. nih.govnih.gov Given that N3-(4-Nitrobenzyl)uridine is known to inhibit uridine transport, a potential target for docking studies would be the human equilibrative nucleoside transporter 1 (hENT1). researchgate.netresearchgate.net Docking N3-(4-Nitrobenzyl)uridine into a model of hENT1 could reveal the specific interactions responsible for its inhibitory activity.

Table 1: Potential Molecular Targets for N3-(4-Nitrobenzyl)uridine Docking Studies

Target ProteinRationale for DockingKey Information from Docking
Uridine Phosphorylase (UPase)UPase is a key enzyme in uridine metabolism; its inhibition can increase endogenous uridine levels. nih.govnih.govPredict binding affinity and identify key active site residues for inhibitor design. nih.gov
Equilibrative Nucleoside Transporter (e.g., hENT1)N3-(4-Nitrobenzyl)uridine analogs inhibit nucleoside transport. researchgate.netresearchgate.netnih.govElucidate the mechanism of transport inhibition and the specific binding pose within the transporter channel.
Uridine-Cytidine Kinase (UCK)As a uridine analog, it may interact with kinases involved in nucleoside phosphorylation.Determine if it acts as a substrate or inhibitor and predict the binding mode.
Other Uridine-binding enzymes (e.g., RNA polymerases)Nucleoside analogs can interfere with nucleic acid synthesis. chemrxiv.orgAssess potential for incorporation into RNA or inhibition of polymerase activity.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. chemrxiv.orgchemrxiv.orgresearchgate.net This technique is crucial for understanding the stability of ligand-protein complexes and for exploring the dynamic behavior that is often missed by static docking poses. nih.gov

For nucleoside analogs, MD simulations can reveal their conformational preferences and the stability of their binding within an enzyme's active site. chemrxiv.orgresearchgate.net For example, MD simulations have been used to confirm that uridine monophosphate analogs, identified through docking as potential SARS-CoV-2 NSP15 inhibitors, form stable complexes with the target protein. nih.govnih.gov These simulations monitor parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues. nih.gov

A study on a closely related compound, uridine 3′-m-nitrobenzyl phosphate (B84403) (UNP), utilized MD simulations in conjunction with quantum mechanical/molecular mechanics (QM/MM) potentials to analyze the solute's flexibility and the surrounding solvent structure. acs.org The simulations were performed to understand why the isomerization reaction of UNP occurs in water but not in tert-butanol, providing insights into the role of the solvent in the reaction mechanism. acs.org Such studies highlight how MD can be used to investigate reaction energetics and pathways. acs.org

MD simulations of RsmE, a methyltransferase that modifies uridine in 16S rRNA, have been used to propose a general mechanism for substrate binding, catalysis, and product release. mdpi.com By simulating the enzyme with its substrate (S-adenosylmethionine) and product (S-adenosylhomocysteine), researchers can identify key residues and conformational changes that facilitate the enzymatic process. mdpi.com Similar simulations for N3-(4-Nitrobenzyl)uridine with its targets could elucidate its mechanism of action, whether it be stable binding leading to inhibition or conformational changes that disrupt protein function.

Table 2: Insights from Molecular Dynamics Simulations of Nucleoside Analogs

Simulation SystemKey FindingsSignificanceReference
Uridine Monophosphate Analogs + SARS-CoV-2 NSP15Confirmed stable complex formation for top-ranked docked ligands.Validated docking results and supported the potential of the analogs as stable inhibitors. nih.govnih.gov
Uridine 3′-m-nitrobenzyl phosphate (UNP) in Water vs. tert-ButanolAnalyzed solute flexibility and solvent structure to investigate reaction mechanisms.Provided insights into the role of the solvent environment in phosphoryl transfer reactions. acs.org
RsmE Methyltransferase + Substrate/ProductProposed a mechanism for substrate entry, stabilization during catalysis, and product exit.Elucidated the dynamic process of enzymatic modification of uridine. mdpi.com
General Nucleoside AnalogsDetermination of conformational characteristics and stability.Helps in understanding functional characteristics, activity, and efficacy. chemrxiv.orgchemrxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netethernet.edu.et These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

A classic structure-activity relationship (SAR) study was conducted on N3-benzyluridine and its analogs to evaluate their hypnotic activity. nih.gov This research involved synthesizing a series of compounds with modifications at the N3 position of the pyrimidine ring and the sugar moiety. nih.gov The findings clearly indicated that the N3-benzyl group and the β-D-ribofuranosyl moiety at the N1 position are critical for hypnotic activity. nih.gov While introduction of different benzyl-like groups at the N3 position modulated the intensity of the activity, modifications to the sugar portion generally led to a decrease in activity. nih.gov This type of SAR study provides the foundational data for building a QSAR model.

More advanced QSAR models often employ machine learning algorithms. nih.gov For example, a machine learning-based QSAR model was developed to screen a library of 816 uridine 5′-monophosphate (U5P) analogs to predict their bioactivity (pIC50) against SARS-CoV-2 NSP15. nih.govnih.govresearchgate.net This approach allowed for the rapid prioritization of 397 compounds for further investigation with molecular docking. nih.govnih.gov Such a strategy could be applied to N3-(4-Nitrobenzyl)uridine analogs, where descriptors such as electronic properties (e.g., Hammett constants for substituents on the benzyl (B1604629) ring), steric parameters (e.g., molar refractivity), and hydrophobicity (e.g., logP) could be correlated with a measured biological activity, such as the inhibition of uridine transport.

Table 3: Structure-Activity Relationship Findings for N3-Substituted Uridine Analogs

Structural ModificationPositionEffect on Hypnotic ActivityReference
Benzyl GroupN3Necessary for activity. nih.gov
Benzyl Analogous GroupsN3Varied hypnotic activity, suggesting sensitivity to substitution pattern. nih.gov
β-D-Ribofuranosyl MoietyN1Necessary for activity. nih.gov
Modified Sugar Moiety (e.g., Tri-O-methyl, -acetyl)2', 3', 5'Decreased hypnotic activity upon intracerebroventricular injection but enabled activity upon intravenous injection. nih.gov

Chemoinformatics and Virtual Screening for Discovery of Related Analogs

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. frontiersin.org It is often coupled with virtual screening (VS), a process that computationally screens vast libraries of compounds to identify those that are most likely to bind to a drug target. nih.govwordpress.com This approach accelerates the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. frontiersin.org

The process of virtual screening can be either structure-based or ligand-based. Structure-based VS relies on docking compounds into the 3D structure of a target protein, as described in section 6.1. frontiersin.org Ligand-based VS uses the structure of a known active compound, like N3-(4-Nitrobenzyl)uridine, as a template to search for other compounds with similar structural or physicochemical properties.

Virtual screening has been successfully applied to discover novel inhibitors for enzymes involved in uridine metabolism. In one study, a library of clinically approved drugs was screened to identify inhibitors of uridine insertion/deletion RNA editing in Trypanosoma brucei, a process unique to these parasites. acs.org This highlights how VS can identify new uses for existing drugs (repurposing) or discover entirely new chemical scaffolds. acs.org Another large-scale VS effort involved screening over 100 million "make-on-demand" compounds against targets like the dopamine (B1211576) D4 receptor, demonstrating the power of screening massive chemical spaces to find novel chemotypes. wordpress.com

For N3-(4-Nitrobenzyl)uridine, a chemoinformatic approach could begin by building a database of known uridine analogs and their activities. A ligand-based virtual screen could then be performed using the 3D structure or a pharmacophore model of N3-(4-Nitrobenzyl)uridine to search commercial or custom chemical libraries for analogs with potentially improved properties.

Table 4: A Typical Workflow for Virtual Screening

StepDescriptionTools and Techniques
1. Library PreparationA large collection of chemical compounds (e.g., ZINC database, Enamine) is curated. Molecules may be filtered based on drug-like properties (e.g., Lipinski's Rule of Five).Chemical databases, filtering software (e.g., RDKit). nih.gov
2. Target/Ligand PreparationThe 3D structure of the target protein is obtained (from PDB) and prepared for docking, or a model of the active ligand is generated.Molecular modeling software (e.g., AutoDock Tools, Maestro). nih.gov
3. ScreeningThe library is computationally screened against the target (docking) or compared to the known ligand (similarity/pharmacophore search).Docking software (e.g., AutoDock, Vina), pharmacophore modeling tools. nih.gov
4. Hit Selection & PrioritizationCompounds are ranked based on a scoring function (e.g., binding energy) or similarity score. Top-ranking compounds ("hits") are selected.Analysis of docking scores, visual inspection of binding poses. wordpress.com
5. Experimental ValidationThe prioritized hits are acquired or synthesized and tested in biological assays to confirm activity.In vitro enzyme assays, cell-based assays.

Theoretical Chemistry Studies on Binding Energetics and Electronic Properties

Theoretical chemistry employs the principles of quantum mechanics to study the electronic structure, stability, and reactivity of molecules. chemrxiv.orgnih.gov These methods provide fundamental insights into binding energetics and electronic properties that govern molecular interactions.

Quantum mechanical (QM) calculations are often used to determine properties of nucleoside analogs, such as partial atomic charges, molecular orbital energies (HOMO/LUMO), and conformational stability. chemrxiv.orgchemrxiv.orgresearchgate.net This information is valuable for parameterizing force fields used in MD simulations and for understanding the intrinsic reactivity of a molecule. chemrxiv.orgresearchgate.net

A significant theoretical study investigated the isomerization of uridine 3′-m-nitrobenzyl phosphate (UNP), a compound with structural similarities to N3-(4-Nitrobenzyl)uridine. acs.org This work used combined QM/MM methods to calculate the energy barriers for different reaction pathways, specifically comparing a direct nucleophilic attack versus a water-mediated attack. acs.org The results suggested that a water relay mechanism did not offer a significant energetic advantage, challenging previous interpretations of experimental data and showcasing the power of theoretical calculations to probe reaction mechanisms at a detailed level. acs.org

Another area of theoretical investigation relevant to N3-(4-Nitrobenzyl)uridine is the study of metal ion binding. Research on (N3)-deprotonated uridine and its analogs has explored their interactions with various divalent metal ions (M²⁺). nih.gov By measuring stability constants and comparing them to theoretical predictions, researchers can deduce the coordination mode, such as whether the metal binds monodentately to the deprotonated N3 position or forms chelates involving the nearby carbonyl oxygens. nih.gov This is directly relevant to N3-(4-Nitrobenzyl)uridine, as it provides fundamental information about the electronic properties and coordinating ability of the N3 position, which is crucial for its interactions with biological macromolecules. nih.gov

Table 5: Applications of Theoretical Chemistry to Nucleoside Analogs

Theoretical MethodProperty InvestigatedInsights GainedReference(s)
Quantum Mechanics (e.g., DFT)Partial atomic charges, glycosidic torsion parameters, molecular properties.Provides parameters for MD simulations and an understanding of molecular stability and function. chemrxiv.orgchemrxiv.orgresearchgate.net
QM/MM SimulationsReaction energy barriers, transition state analysis.Elucidates enzymatic or chemical reaction mechanisms and energetics. acs.org
Perturbation TheoryInteraction energies (in-plane and stacking) with nucleic acid bases.Predicts how an analog might interact with DNA or RNA, explaining potential mechanisms of cytotoxicity. nih.gov
Potentiometric pH Titrations & Stability Constant AnalysisAcidity constants (pKa) and metal ion binding affinities.Characterizes the electronic properties and coordination chemistry of specific atoms (e.g., N3) in the nucleoside ring. nih.gov

Future Directions and Emerging Academic Research Avenues

Design and Synthesis of Advanced N3-(4-Nitrobenzyl)uridine Analogs with Enhanced Biological Specificity

The future design and synthesis of N3-(4-Nitrobenzyl)uridine analogs will focus on enhancing biological specificity and potency. Building upon established synthetic methodologies for N3-substituted pyrimidine (B1678525) nucleosides, researchers can introduce a variety of modifications to dissect structure-activity relationships (SAR). nih.govnih.gov Key strategies will likely involve two primary areas of modification: the N3-benzyl group and the ribose sugar moiety.

Modification of the Benzyl (B1604629) Moiety: Systematic alteration of the 4-nitrobenzyl group can modulate the compound's electronic, steric, and hydrophobic properties. For instance, varying the position and nature of substituents on the phenyl ring could fine-tune binding affinity and selectivity for specific protein targets. Research on related N3-phenacyluridines has shown that substituents like dimethoxy groups can significantly enhance biological effects, such as antinociceptive activity. nih.gov

Modification of the Sugar Moiety: The ribose portion of the molecule is another critical site for modification. The synthesis of derivatives like 2'-Deoxy-2'-fluoro-N3-(4-nitrobenzyl)uridine represents a step towards creating analogs with altered metabolic stability and conformational preferences, which can translate to improved biological specificity. nih.gov Changes to the sugar can also influence the compound's ability to be recognized by nucleoside kinases or transporters.

The synthesis of a focused library of these advanced analogs will be essential for developing compounds with optimized activity profiles, moving from broad-spectrum activity to highly selective molecular probes and therapeutic candidates.

Table 1: Structure-Activity Relationship (SAR) Insights from N3-Substituted Uridine (B1682114) Analogs

Modification Site Structural Change Observed Impact on Biological Activity Reference
N3-Substituent Introduction of benzyl-analogous groups Increased hypnotic activity compared to unsubstituted uridine. researchgate.net
N3-Substituent Addition of dimethoxy-phenacyl groups Potent antinociceptive effects observed in mouse models. nih.gov
Sugar Moiety Modification of ribose (e.g., tri-O-methylation) Decreased hypnotic activity when administered intracerebroventricularly. researchgate.net

| Sugar Moiety | Conversion to 2'-deoxyuridine (B118206) | Maintained significant biological activity in some N3-substituted series. | nih.gov |

Exploration of Unconventional Molecular Targets Beyond Known Nucleoside Transporters

While nucleoside analogs are classically known to interact with nucleoside transporters and kinases, a significant future direction is the exploration of unconventional molecular targets for N3-(4-Nitrobenzyl)uridine and its derivatives. The structural features of uridine analogs allow them to mimic endogenous nucleosides and potentially interact with a wide array of proteins that utilize uridine-nucleotide substrates. nih.gov

Emerging research on other complex uridine-based molecules has revealed targets involved in bacterial cell wall biosynthesis, such as the translocase MraY, which is crucial for peptidoglycan assembly. nih.gov This suggests that N3-substituted uridines could be investigated for activity against bacterial enzymes that are part of this pathway. Furthermore, viral enzymes, particularly RNA-dependent RNA polymerases (RdRps), are another promising class of unconventional targets for nucleoside analogs, as demonstrated in the search for SARS-CoV-2 inhibitors. mdpi.com

Identifying and validating these non-classical targets is paramount. It would not only reveal novel mechanisms of action but also open up new therapeutic applications, for instance, as antibacterial or antiviral agents. This exploration would move the study of N3-(4-Nitrobenzyl)uridine beyond its presumed roles and into novel biological contexts. mit.edumit.edu

Integration with Cutting-Edge Chemical Biology Techniques (e.g., Photoaffinity Labeling)

A particularly exciting research avenue is the use of N3-(4-Nitrobenzyl)uridine as a tool in chemical biology, specifically in photoaffinity labeling (PAL) experiments. nih.gov The 4-nitrobenzyl group is a well-established photoactivatable moiety. Upon irradiation with UV light, it can generate a highly reactive nitrene or nitrenium ion intermediate. researchgate.net This reactive species can then form a stable, covalent bond with amino acid residues in the binding pocket of a target protein that is in close proximity. scispace.comnih.gov

The general workflow for such an experiment would involve:

Incubating cells or a protein lysate with N3-(4-Nitrobenzyl)uridine.

Exposing the sample to UV light to trigger covalent cross-linking between the compound and its binding partner(s).

Utilizing modern proteomic techniques, such as mass spectrometry, to identify the protein that has been covalently labeled.

This approach provides a powerful and unbiased method for identifying the direct molecular targets of the compound within a complex biological system. nih.govnih.gov It is particularly valuable for discovering the unconventional targets discussed in the previous section and for validating target engagement in a cellular context. The integration of PAL with N3-(4-Nitrobenzyl)uridine can transform it from a mere bioactive compound into a sophisticated chemical probe to map its interactome.

Deeper Elucidation of Broader Cellular Signaling Pathway Modulations

Beyond direct target engagement, future research must elucidate the broader impact of N3-(4-Nitrobenzyl)uridine on cellular signaling pathways. Uridine and its metabolites are deeply integrated into cellular metabolism and signaling, influencing pathways related to energy homeostasis, biosynthesis, and stress responses. nih.govmdpi.com Supplementation with uridine has been shown to affect protein modification through O-GlcNAcylation by increasing the cellular pool of UDP-GlcNAc. frontiersin.orgnih.gov It can also modulate key signaling cascades like the MAPK and NF-κB pathways, which are central to inflammation and cellular responses to oxidative stress. frontiersin.org

Future studies should investigate whether N3-(4-Nitrobenzyl)uridine perturbs these or other signaling networks. For example, does it alter the phosphorylation status of key signaling proteins? Does it impact gene expression programs related to cellular metabolism or stress? Answering these questions through transcriptomics, proteomics, and phosphoproteomics will provide a systems-level understanding of the compound's cellular effects, revealing downstream functional consequences of target engagement and potentially uncovering unexpected biological activities.

Table 2: Potential Cellular Signaling Pathways for Investigation

Signaling Pathway Potential Effect of Uridine Analogs Rationale Reference
O-GlcNAcylation Altered protein glycosylation Uridine is a precursor to UDP-GlcNAc, the substrate for O-GlcNAc transferase. frontiersin.orgnih.gov
MAPK & NF-κB Signaling Modulation of inflammatory and stress responses Uridine has been shown to inhibit these pathways under pathological conditions. frontiersin.org
Mitochondrial Biogenesis Changes in mitochondrial function and number Uridine can influence the expression of genes like Ppargc1a and NRF1. mdpi.com

| Energy Metabolism | Impact on glucose and lipid metabolism | Uridine metabolism is closely linked to systemic glucose and lipid homeostasis. | mdpi.com |

Application in Preclinical Mechanistic Studies of Disease Models In Vitro (excluding clinical trials)

Building on the known biological activities of related N3-substituted uridines, a significant future direction is the application of N3-(4-Nitrobenzyl)uridine and its optimized analogs in various preclinical in vitro disease models. The goal of these studies would be to elucidate the compound's mechanism of action in a disease-relevant context.

Given that N3-benzyluridine and related compounds have demonstrated hypnotic and antinociceptive effects, in vitro models of neuronal function would be highly relevant. researchgate.netnih.gov For example, the compound could be tested in primary neuronal cultures or differentiated neuroblastoma cell lines to study its effects on neurite outgrowth, synaptic protein expression, or electrophysiological properties.

Furthermore, many nucleoside analogs exhibit antiproliferative activity. nih.gov Therefore, applying N3-(4-Nitrobenzyl)uridine to a panel of human cancer cell lines could uncover potential anticancer effects. researchgate.net Mechanistic studies in these models could involve assessing the compound's impact on the cell cycle, apoptosis (programmed cell death), and key cancer-related signaling pathways. These in vitro studies are a crucial step in validating the therapeutic potential of this class of compounds and providing a rationale for further preclinical development.

Q & A

Q. What synthetic methodologies are available for preparing N3-substituted uridine derivatives, including N3-(4-Nitrobenzyl)uridine?

N3-(4-Nitrobenzyl)uridine can be synthesized via phase-transfer reactions, as demonstrated for structurally related N3-substituted uridine derivatives. Alkylation at the N3 position of uridine followed by regioselective modifications (e.g., Dimroth rearrangement) is a common approach. Structural confirmation involves IR spectroscopy (NH stretch at ~3410 cm⁻¹) and ¹H NMR (e.g., CH₂ resonance at δ 4.7) .

Q. How is the inhibitory activity of N3-(4-Nitrobenzyl)uridine on nucleoside transporters (hENT1/hENT2) evaluated experimentally?

Standard assays use radiolabeled [³H]uridine uptake in engineered HeLa cell lines (e.g., ENT1-knockout cells overexpressing ENT2). Inhibitory activity is quantified by comparing uptake rates in the presence of test compounds (e.g., 20 µM inhibitor) against controls. The ENT1-specific inhibitor NBMPR (100 nM) and ENT2-specific NBMPR (100 µM) serve as benchmarks .

Q. What analytical techniques are critical for characterizing the purity and structure of N3-(4-Nitrobenzyl)uridine?

Key methods include:

  • Melting point analysis (e.g., 191–193°C for related nitrobenzyl derivatives) .
  • Elemental analysis (C, H, N percentages within ±0.05% of theoretical values) .
  • HPLC with hydrophilic interaction chromatography (HILIC) for resolving polar nucleoside analogues, leveraging uridine retention factors (k > 6) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitrobenzyl vs. benzyl groups) impact the inhibition potency of uridine analogues against hENT1?

The 4-nitrobenzyl group in 6-N-(4-nitrobenzyl)adenosine enhances hENT1 inhibition (IC₅₀ = 123 nM) compared to non-nitrated analogues. However, N3-(4-nitrobenzyl) derivatives of tubercidin show weaker inhibition (IC₅₀ > 1000 nM), highlighting the importance of substitution position and heterocycle geometry. Dose-response assays and molecular docking can clarify steric/electronic effects .

Q. Why do cytostatic effects of 4-nitrobenzyl nucleoside analogues vary across cancer cell lines (e.g., HeLa vs. L1210)?

Differential sensitivity arises from cell-specific expression of nucleoside transporters (e.g., ENT1/ENT2) and metabolic enzymes. For example:

  • HeLa and PC-3 cells show IC₅₀ values <10 µM for 4-N-(4-nitrobenzyl)sangivamycin due to high ENT1 activity.
  • L1210 leukemia cells are less sensitive (IC₅₀ >50 µM) unless treated with ENT2-preferring inhibitors. CRISPR-engineered cell lines can isolate transporter-specific effects .

Q. How can machine learning models improve the prediction of nucleoside transporter inhibition?

Bayesian models trained on [³H]uridine uptake inhibition data (5-fold cross-validated) identify molecular descriptors (e.g., logP, polar surface area) critical for ENT1/ENT2 binding. Such models predict novel inhibitors with >80% accuracy, reducing reliance on labor-intensive radiolabeled assays .

Q. What experimental strategies resolve contradictions in IC₅₀ values for structurally similar inhibitors?

Discrepancies (e.g., 4-N-(4-nitrobenzyl)tubercidin IC₅₀ >1000 nM vs. 6-N-(4-nitrobenzyl)adenosine IC₅₀ = 123 nM) necessitate:

  • Transport vs. metabolism assays : Distinguish direct transporter inhibition from intracellular metabolic interference.
  • Competitive binding studies : Use fluorescent probes (e.g., BODIPY-labeled nucleosides) to quantify binding affinities .

Methodological Considerations

Q. How to optimize synthesis yields of N3-(4-Nitrobenzyl)uridine derivatives?

  • Phase-transfer catalysis : Improves regioselectivity for N3 alkylation over O2/O4 side reactions.
  • Protecting groups : Use acetyl or silyl groups to block hydroxyls during synthesis (e.g., 85% yield after deacetylation) .

Q. What controls are essential in uridine uptake assays to ensure data reproducibility?

  • Negative controls : 5 mM unlabeled uridine to block specific uptake.
  • Solvent controls : Limit DMSO to ≤2% to avoid membrane disruption.
  • Cell viability checks : Preclude cytotoxicity artifacts via ATP-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.